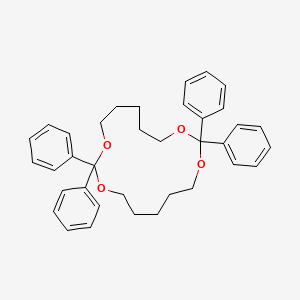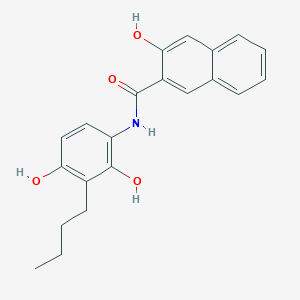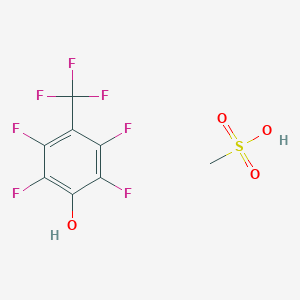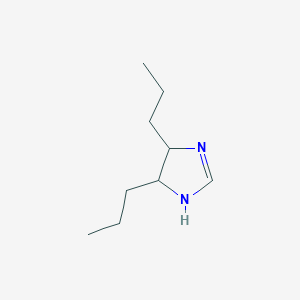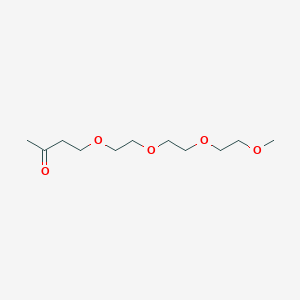
2,5,8,11-Tetraoxapentadecan-14-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11-Tetraoxapentadecan-14-one is an organic compound with a molecular formula of C11H22O6. It is a member of the polyethylene glycol (PEG) family, which is known for its biocompatibility and versatility in various applications. This compound is characterized by its multiple ether linkages and a terminal ketone group, making it a valuable intermediate in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxapentadecan-14-one typically involves the use of tetraethylene glycol as a starting material. The synthetic route includes several steps such as esterification, mesylation, azide substitution, reduction, and hydrolysis . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The key advantages of this process are the high yields of products and the ability to produce large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11-Tetraoxapentadecan-14-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5,8,11-Tetraoxapentadecan-14-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Applied in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,5,8,11-Tetraoxapentadecan-14-one involves its interaction with molecular targets through its ether linkages and ketone group. These functional groups enable the compound to form stable complexes with other molecules, enhancing their solubility and stability. The pathways involved include the formation of hydrogen bonds and van der Waals interactions, which contribute to the compound’s effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,11-Tetraoxapentadecan-15-oic acid: Similar structure but with a terminal carboxylic acid group.
2,5,8,11-Tetraoxapentadecane: Lacks the terminal ketone group, making it less reactive in certain applications.
2-(2,5,8,11-tetraoxapentadecan-1-yl)pyrrolidine: Contains a pyrrolidine ring, adding complexity to its structure.
Uniqueness
2,5,8,11-Tetraoxapentadecan-14-one is unique due to its terminal ketone group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various industrial applications.
Eigenschaften
CAS-Nummer |
92601-47-3 |
|---|---|
Molekularformel |
C11H22O5 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butan-2-one |
InChI |
InChI=1S/C11H22O5/c1-11(12)3-4-14-7-8-16-10-9-15-6-5-13-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
XBIYUFMSBJBYKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCOCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


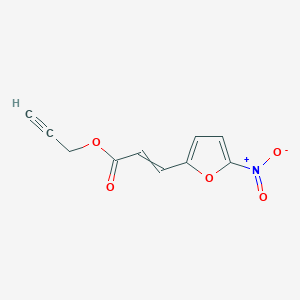


![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)


![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
